{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid
Description
3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a trifluoroethyl carbamoyl group at the meta position. The trifluoroethyl group introduces strong electron-withdrawing effects, while the carbamoyl moiety (-CONH-) enhances hydrogen-bonding capabilities.
Properties
Molecular Formula |
C9H9BF3NO3 |
|---|---|
Molecular Weight |
246.98 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15) |
InChI Key |
LHWIKYPWNFNLJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The trifluoroethyl carbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamoyl Group
(a) 3-(Methylcarbamoyl)phenylboronic Acid (CAS: 832695-88-2)
- Structural Difference : Replaces the trifluoroethyl group with a methyl group.
- Impact : Reduced electron-withdrawing effects and lower lipophilicity compared to the trifluoroethyl analog. The methyl group may decrease metabolic stability in biological systems .
- Applications : Primarily used in small-molecule drug synthesis for less sterically demanding reactions .
(b) 3-(Dimethylcarbamoyl)phenylboronic Acid (CAS: 373384-14-6)
- Structural Difference : Features a dimethylcarbamoyl group (-CON(CH₃)₂).
- This reduces reactivity in cross-coupling reactions compared to the trifluoroethyl variant .
Trifluoroacetyl vs. Trifluoroethyl Substituents
(a) 3-(2,2,2-Trifluoroacetamido)benzeneboronic Acid (CAS: 88978-20-5)
Positional Isomers and Substituent Placement
(a) 4-[2-(Trifluoromethyl)phenylcarbamoyl]benzeneboronic Acid (CAS: 913835-42-4)
- Structural Difference : The trifluoromethyl group is attached to the carbamoyl-linked phenyl ring (para position).
- Impact : Increased steric bulk and altered electronic effects due to the para-substituted trifluoromethyl group. This may reduce solubility in polar solvents compared to the meta-substituted target compound .
(b) 2-(Trifluoromethyl)phenylboronic Acid (CAS: 1423-27-4)
- Structural Difference : Lacks the carbamoyl group; trifluoromethyl is directly attached to the boronic acid-bearing phenyl ring (ortho position).
- Impact : Ortho-substitution causes steric hindrance, reducing cross-coupling efficiency. The absence of the carbamoyl group eliminates hydrogen-bonding interactions, limiting use in biomolecular recognition .
Halogenated Analogs
(a) 4-(2-Bromophenylcarbamoyl)phenylboronic Acid (CAS: 874288-01-4)
- Structural Difference : Replaces trifluoroethyl with a bromophenyl group.
- Impact: The bromine atom increases molecular weight (MW 324.95 vs. However, it reduces metabolic stability in vivo .
(b) 3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid (CAS: 187804-79-1)
Physicochemical and Spectroscopic Comparisons
Solubility and Stability
- 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic Acid : Moderately soluble in DMSO and THF due to the polar carbamoyl group. Stable under inert atmospheres but prone to hydrolysis in acidic conditions .
- 3-(Trifluoromethyl)phenylboronic Acid (CAS: 1423-26-3): Higher lipophilicity (logP ~2.1 vs. ~1.5 for the target compound) due to the absence of the carbamoyl group, reducing aqueous solubility .
Spectroscopic Data
- FTIR: The target compound shows distinct N-H stretches (~3350 cm⁻¹) and B-O vibrations (~1350 cm⁻¹). Trifluoroethyl C-F stretches appear at ~1150 cm⁻¹, absent in non-fluorinated analogs .
- ¹⁹F NMR : A singlet at ~-75 ppm for the trifluoroethyl group, compared to ~-60 ppm for trifluoromethyl-substituted analogs .
Biological Activity
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including as enzyme inhibitors and in cancer therapy.
The compound has the following chemical profile:
- Molecular Formula : C11H13BF3N2O2
- Molecular Weight : Approximately 270.04 g/mol
- Structure : The presence of a trifluoroethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for biological interactions.
Research indicates that boronic acids can inhibit specific enzymes by forming reversible covalent bonds with their active sites. The trifluoroethyl substituent may enhance the binding affinity due to increased hydrophobic interactions. These properties suggest that this compound} could serve as a potent inhibitor for various protein targets involved in cancer progression.
Anticancer Potential
Studies have shown that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism typically involves:
- Inhibition of Protein Kinases : This leads to reduced cell proliferation and increased apoptosis.
- Targeting Cancer Metabolism : By inhibiting metabolic pathways essential for tumor growth.
Case Studies
-
In Vitro Studies : A study evaluated the effect of various boronic acids on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that this compound} exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
Compound Cell Line IC50 (µM) This compound} MCF-7 5.4 This compound} A549 4.8 - In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Features |
|---|---|---|
| {3-[(2-bromoethyl)carbamoyl]phenylboronic acid} | C11H13BrN2O2 | Different halogen; varied biological activity |
| {3-(trifluoromethoxy)phenylboronic acid} | C10H8F3BNO3 | Lacks carbamoyl group; different solubility profile |
The trifluoroethyl group in our compound enhances its stability and interaction with biological targets compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
